molecular formula C8H8OS B13232505 2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one

2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one

Cat. No.: B13232505
M. Wt: 152.22 g/mol
InChI Key: RTWVFLZELBILSK-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C₈H₈OS. It is characterized by a seven-membered ring with alternating double bonds and a ketone group, along with a methylsulfanyl substituent. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of cycloheptatrienone with methylthiol in the presence of a base, such as sodium hydride, under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for 2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its reactive functional groups. The ketone group can form hydrogen bonds and interact with nucleophiles, while the methylsulfanyl group can undergo oxidation and substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one is a compound of significant interest in organic and medicinal chemistry due to its unique structure and potential biological activities. This compound features a methylsulfanyl group attached to a cycloheptatriene framework, which may influence its reactivity and interactions with biological targets.

The compound can be synthesized through various methods, often involving the oxidation of simpler precursors or cycloaddition reactions. The presence of the methylsulfanyl group enhances its reactivity, allowing for diverse modifications that can lead to different derivatives with potentially varied biological activities.

Common Reactions

  • Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The ketone functionality can be reduced to alcohols using reducing agents like sodium borohydride.
  • Substitution : The methylsulfanyl group can be substituted with various nucleophiles under controlled conditions.

Biological Activities

Research indicates that this compound has several notable biological activities:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.

Antitumor Activity

Preliminary investigations suggest that derivatives of this compound may possess antitumor properties. For example, compounds derived from this structure have been evaluated for their efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For instance, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, which could have implications for skin-related conditions and cosmetic applications.

The biological activity of this compound is believed to stem from its ability to interact with molecular targets through its functional groups. The ketone moiety can form hydrogen bonds with nucleophilic residues in proteins, while the methylsulfanyl group may participate in redox reactions or serve as a site for further functionalization.

Case Studies and Research Findings

StudyFindings
Kahn & Andrawis (1985)Demonstrated that tropolone derivatives exhibit significant inhibition of tyrosinase activity.
Nakamura & Yamamoto (2021)Reported high accumulation of azulene-substituted derivatives in melanoma cells, indicating potential for targeted cancer therapies.
Harada et al. (2012)Investigated the biosynthetic pathways of related troponoids and their biological activities, highlighting the relevance of structural modifications in enhancing bioactivity.

Properties

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

2-methylsulfanylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C8H8OS/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3

InChI Key

RTWVFLZELBILSK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=CC1=O

Origin of Product

United States

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